molecular formula C15H16N4O3 B313430 4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine

4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine

Cat. No.: B313430
M. Wt: 300.31 g/mol
InChI Key: YPNZABNSQGNJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a nitropyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine typically involves a multi-step process. One common method starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by a coupling reaction with 4-(morpholin-4-yl)aniline under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated derivatives or substituted phenyl/pyridine rings.

Scientific Research Applications

4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine stands out due to its unique combination of a morpholine ring, phenyl group, and nitropyridine moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C15H16N4O3/c20-19(21)14-5-6-15(16-11-14)17-12-1-3-13(4-2-12)18-7-9-22-10-8-18/h1-6,11H,7-10H2,(H,16,17)

InChI Key

YPNZABNSQGNJRP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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